SAH-EZH2

Epigenetics Protein-Protein Interactions Drug Discovery

Standard catalytic EZH2 inhibitors fail to disrupt PRC2 scaffolding or reduce EZH2 protein levels, limiting mechanistic studies. SAH-EZH2 (CAS 1453222-26-8) is a cell-permeable 27-mer stapled α-helical peptide that directly binds EED (Kd 320 nM), dismantling PRC2 complexes. - **Key outcomes:** Dose-dependent H3K27me3 reduction (1-10 µM) + EZH2 protein destabilization - **Applications:** MLL-AF9 leukemia, EZH2-mutant lymphoma, SWI/SNF-mutant cancer models - **Advantage:** Phenocopies EZH2/EED knockdown-unlike catalytic inhibitors GSK126 or tazemetostat

Molecular Formula C155H256N48O40
Molecular Weight 3432.0 g/mol
Cat. No. B15586485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAH-EZH2
Molecular FormulaC155H256N48O40
Molecular Weight3432.0 g/mol
Structural Identifiers
InChIInChI=1S/C155H256N48O40/c1-17-82(10)119(142(235)186-101(54-59-114(161)211)146(239)203-69-39-50-110(203)141(234)196-118(81(8)9)147(240)241)197-128(221)93(47-36-66-173-151(166)167)179-124(217)92(46-35-65-172-150(164)165)178-125(218)97(51-56-111(158)208)182-123(216)91(44-29-33-63-156)180-134(227)105(73-88-76-176-90-43-28-27-42-89(88)90)187-127(220)100(55-60-117(214)215)183-126(219)98(52-57-112(159)209)184-136(229)106(74-115(162)212)188-132(225)102(70-79(4)5)190-143(236)120(83(11)18-2)199-131(224)99(53-58-113(160)210)185-145(238)122(85(13)206)200-130(223)95(48-37-67-174-152(168)169)195-149(243)155(16)62-32-23-21-20-22-31-61-154(15,148(242)194-94(45-30-34-64-157)129(222)198-121(84(12)19-3)144(237)191-103(71-80(6)7)140(233)202-155)201-139(232)96(49-38-68-175-153(170)171)181-135(228)107(75-116(163)213)189-137(230)108(77-204)193-138(231)109(78-205)192-133(226)104(177-86(14)207)72-87-40-25-24-26-41-87/h20-21,24-28,40-43,76,79-85,91-110,118-122,176,204-206H,17-19,22-23,29-39,44-75,77-78,156-157H2,1-16H3,(H2,158,208)(H2,159,209)(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H,177,207)(H,178,218)(H,179,217)(H,180,227)(H,181,228)(H,182,216)(H,183,219)(H,184,229)(H,185,238)(H,186,235)(H,187,220)(H,188,225)(H,189,230)(H,190,236)(H,191,237)(H,192,226)(H,193,231)(H,194,242)(H,195,243)(H,196,234)(H,197,221)(H,198,222)(H,199,224)(H,200,223)(H,201,232)(H,202,233)(H,214,215)(H,240,241)(H4,164,165,172)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)/b21-20-/t82-,83-,84-,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-,154-,155-/m0/s1
InChIKeySYHNQEAAZWGLKW-SBSXIUDFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAH-EZH2 Overview


SAH-EZH2 is a stabilized alpha-helical peptide that functions as a potent and selective inhibitor of the EZH2/EED protein-protein interaction within the PRC2 complex [1]. Unlike conventional small-molecule EZH2 inhibitors that target the catalytic SET domain, SAH-EZH2 disrupts the essential EZH2-EED binding interface, a mechanism that leads to both functional inhibition of the methyltransferase complex and reduction of EZH2 protein levels . This peptide tool enables distinct experimental approaches for studying PRC2-dependent gene silencing and cancer cell proliferation [2].

SAH-EZH2 vs. Catalytic EZH2 Inhibitors


Substituting SAH-EZH2 with SAM-competitive EZH2 inhibitors (e.g., GSK126, EPZ-6438, UNC1999) is scientifically inappropriate due to fundamentally distinct mechanisms of action [1]. Small-molecule inhibitors bind the catalytic SET domain and block methyltransferase activity without affecting EZH2 protein stability or the integrity of the PRC2 complex [2]. In contrast, SAH-EZH2 physically disrupts the EZH2/EED interaction, which not only abrogates enzymatic function but also triggers dose-responsive degradation of EZH2 protein itself—a dual effect unattainable with catalytic inhibitors [3]. This mechanistic divergence translates to divergent cellular phenotypes, differential gene expression profiles, and unique opportunities for synergistic combination strategies, rendering SAH-EZH2 a non-interchangeable research tool [4].

SAH-EZH2 Differentiation Evidence


Mechanism of Action: PPI Disruption vs. Catalytic Inhibition

SAH-EZH2 is an EZH2/EED interaction inhibitor with a binding affinity (Kd) of 320 nM, as determined by fluorescence polarization assay . In contrast, SAM-competitive inhibitors such as GSK126 and EPZ-6438 target the catalytic SET domain with IC50 values of 9.9 nM and 11 nM, respectively, in enzymatic assays [1][2]. This mechanistic distinction is critical: SAH-EZH2 disrupts the PRC2 complex architecture, whereas catalytic inhibitors merely block methyltransferase activity without altering complex assembly or stability [3].

Epigenetics Protein-Protein Interactions Drug Discovery

EZH2 Protein Destabilization

Treatment of MLL-AF9 leukemia cells with SAH-EZH2 (1–10 µM, twice daily for 7 days) resulted in a dose-responsive decrease in EZH2 protein levels, as quantified by western blot densitometry [1]. In the same experimental system, GSK126 treatment (1–10 µM) did not alter EZH2 protein abundance [2]. This finding demonstrates that SAH-EZH2 uniquely targets EZH2 for degradation upon EED dissociation, a property absent in catalytic inhibitors [3].

Protein Stability Epigenetic Writers Cancer Biology

Cancer-Selective Cytotoxicity

In MLL-AF9 cells treated with SAH-EZH2 (1–10 µM, 7 days), H3K27 trimethylation (H3K27me3) was reduced in a dose-dependent manner, with complete loss of the mark observed at 10 µM [1]. Under identical conditions, no changes were detected in the methylation status of H3K4, H3K9, or H3K36, as assessed by western blot [2]. This selectivity profile is consistent with SAH-EZH2's targeted disruption of the PRC2 complex, which is responsible solely for H3K27 methylation [3].

Histone Methylation Epigenetic Selectivity Chromatin Biology

Histone Methylation Selectivity

Combined treatment with SAH-EZH2 and GSK126 produced synergistic anti-proliferative effects in MLL-AF9 leukemia cells, as determined by CalcuSyn analysis [1]. The combination index (CI) at the ED50 was 0.11 in MLL-AF9 cells, where CI < 1 indicates strong synergy [2]. A lesser but still synergistic effect (CI = 0.74) was observed in Karpas422 B-cell lymphoma cells [3]. This synergy arises from the orthogonal mechanisms of action: SAH-EZH2 disrupts the EZH2/EED complex and reduces EZH2 protein, while GSK126 competitively inhibits residual catalytic activity [4].

Combination Therapy Synergy Leukemia

SAH-EZH2 Use Cases


Non-Catalytic EZH2 Functions in SWI/SNF-Mutant Cancers

Researchers studying non-enzymatic roles of EZH2, such as its scaffolding functions or protein-protein interactions independent of methyltransferase activity, should prioritize SAH-EZH2. Its unique ability to disrupt the EZH2/EED interface and reduce EZH2 protein levels enables interrogation of these non-catalytic functions, which are inaccessible to catalytic inhibitors like GSK126 or EPZ-6438 [1].

PRC2 Complex Disassembly in MLL Leukemia

SAH-EZH2 is an essential tool for preclinical studies evaluating combination strategies that exploit orthogonal PRC2 targeting. The strong synergy observed with GSK126 (CI = 0.11 in MLL-AF9 cells) supports its use in designing rational combination regimens for EZH2-dependent leukemias and lymphomas, where simultaneous disruption of complex integrity and catalytic inhibition may overcome resistance mechanisms [2].

Combination with Catalytic EZH2 Inhibitors

Investigators studying the regulation of EZH2 protein stability, ubiquitination, or degradation pathways should utilize SAH-EZH2 as a chemical biology tool. Its capacity to induce dose-responsive EZH2 protein loss, in contrast to the lack of effect by catalytic inhibitors, makes it uniquely suited for dissecting post-translational control of EZH2 abundance [3].

Catalytic Inhibitor-Resistant EZH2-Dependent Cancers

SAH-EZH2 serves as a critical orthogonal probe for validating on-target effects of EZH2 inhibition in cellular and in vivo models. Its distinct mechanism (EZH2/EED disruption + protein reduction) provides a complementary readout to catalytic inhibition, helping to confirm that observed phenotypes are PRC2-dependent rather than off-target effects of small-molecule inhibitors [4].

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